2,3-Dimethoxytoluene

Catalog No.
S561975
CAS No.
4463-33-6
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxytoluene

CAS Number

4463-33-6

Product Name

2,3-Dimethoxytoluene

IUPAC Name

1,2-dimethoxy-3-methylbenzene

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3

InChI Key

WMXFNCKPYCAIQW-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OC)OC

Synonyms

2,3-Dimethoxytoluene; 3-Methyl-1,2-dimethoxybenzene; 3-Methylcatechol dimethyl ether; 3-Methylveratrole; NSC 72350; o-Homoveratrole

Canonical SMILES

CC1=C(C(=CC=C1)OC)OC

Preparation of 6,7-dimethoxy-4-hydroxyisochroman-3-one

The specific scientific field: This application falls under the field of Organic Chemistry, specifically in the synthesis of organic compounds .

A comprehensive and detailed summary of the application: 2,3-Dimethoxytoluene is used as a starting material in the synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one . This compound could potentially be used in further reactions to synthesize more complex organic molecules.

A thorough summary of the results or outcomes obtained: The outcome of this application is the successful synthesis of 6,7-dimethoxy-4-hydroxyisochroman-3-one from 2,3-Dimethoxytoluene . .

2,3-Dimethoxytoluene is an organic compound with the molecular formula C₉H₁₂O₂ and a Chemical Abstracts Service number of 4463-33-6. It features a toluene backbone with two methoxy groups (-OCH₃) attached at the 2 and 3 positions. This compound is characterized by its aromatic structure and is often used as an intermediate in various chemical syntheses. Its physical properties include a boiling point of approximately 200 °C and a density of around 1.034 g/cm³ at 25 °C .

2,3-Dimethoxytoluene itself does not possess a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for the synthesis of other compounds that might have specific biological activities.

2,3-Dimethoxytoluene is classified as an irritant []. It can irritate the eyes, respiratory system, and skin upon exposure.

  • Specific Gravity: 1.025 g/mL at 25°C []

Safety Precautions:

  • Wear suitable protective clothing, gloves, and eye/face protection when handling the compound [].
  • Ensure proper ventilation when working with 2,3-Dimethoxytoluene.
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents [].
Typical of aromatic compounds, including:

  • Electrophilic Substitution: The methoxy groups can activate the aromatic ring towards electrophilic substitution reactions, allowing for further functionalization.
  • Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Under specific conditions, it may undergo reduction to yield more saturated compounds.

Additionally, it is involved in the synthesis of other organic molecules, such as 6,7-dimethoxy-4-hydroxyisochroman-3-one .

Research indicates that 2,3-dimethoxytoluene has potential biological activity. It plays a role in the biosynthesis of volatile phenolic derivatives found in rose petals, facilitated by enzymes such as orcinol O-methyltransferases. This suggests its relevance in plant biochemistry and possibly in fragrance development.

The synthesis of 2,3-dimethoxytoluene can be achieved through various methods:

  • Methylation of Toluene Derivatives: One common method involves the methylation of 2-methoxybenzaldehyde using formaldehyde under acidic conditions.
  • Direct Alkylation: Another approach includes the direct alkylation of toluene with methanol in the presence of a catalyst.
  • Rearrangement Reactions: Some synthetic routes may utilize rearrangement reactions involving related compounds.

These methods allow for the efficient production of 2,3-dimethoxytoluene in laboratory settings .

2,3-Dimethoxytoluene serves multiple applications across various fields:

  • Chemical Intermediate: It is primarily used as an intermediate in organic synthesis for producing more complex molecules.
  • Flavors and Fragrances: Due to its aromatic properties, it may be utilized in the formulation of flavors and fragrances.
  • Research: It is often employed in academic and industrial research for studying reaction mechanisms and biological processes.

Several compounds share structural similarities with 2,3-dimethoxytoluene. Below is a comparison with notable examples:

Compound NameStructure FeaturesUnique Properties
2-MethoxytolueneOne methoxy group at position 2Less sterically hindered; simpler reactivity
3-MethoxytolueneOne methoxy group at position 3Similar reactivity; different electrophilic sites
4-MethoxytolueneOne methoxy group at position 4More sterically hindered; less reactive than others
DimethylphenolTwo methyl groups on phenolDifferent functional properties; used as disinfectant

The uniqueness of 2,3-dimethoxytoluene lies in its specific arrangement of methoxy groups which influences its reactivity and biological interactions compared to these similar compounds.

XLogP3

2.2

Boiling Point

204.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4463-33-6

Wikipedia

3-Methylveratrole

Dates

Modify: 2023-08-15

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